Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate
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Overview
Description
Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and ethers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the macrocyclic ring: This involves the cyclization of a linear precursor containing multiple ether and amine groups.
Introduction of the ester group: This is achieved through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Amidation reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl {[(16-{2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetate can be compared with other similar compounds such as:
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, which can lead to different chemical properties and applications.
Properties
Molecular Formula |
C24H44N4O10 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[16-[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]acetyl]amino]acetate |
InChI |
InChI=1S/C24H44N4O10/c1-3-37-23(31)17-25-21(29)19-27-5-9-33-13-15-35-11-7-28(8-12-36-16-14-34-10-6-27)20-22(30)26-18-24(32)38-4-2/h3-20H2,1-2H3,(H,25,29)(H,26,30) |
InChI Key |
ASFFMOXNKPVOBX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1CCOCCOCCN(CCOCCOCC1)CC(=O)NCC(=O)OCC |
Origin of Product |
United States |
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